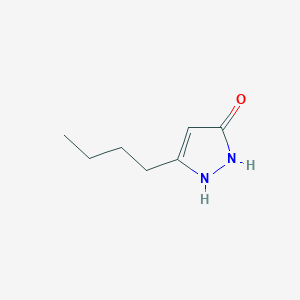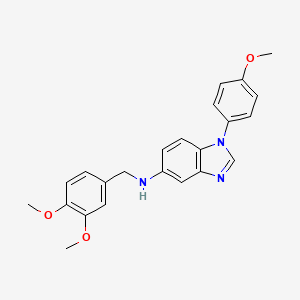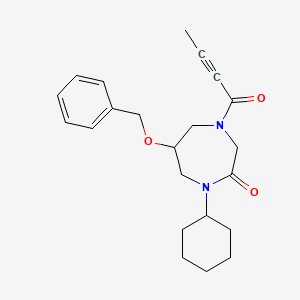
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalate, also known as Fluorphenibut, is a synthetic compound that belongs to the family of GABAergic drugs. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and is used for its anxiolytic and nootropic effects. Fluorphenibut has gained popularity among researchers due to its unique properties and potential therapeutic applications.
Mechanism of Action
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is a GABA analogue that acts as a selective agonist of the GABAB receptor. It binds to the GABAB receptor and activates it, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission. This results in the anxiolytic and nootropic effects of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter that plays a role in reward and motivation. It also increases the release of acetylcholine, which is involved in learning and memory. Additionally, 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been shown to have a positive effect on the immune system, improving its function and reducing inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is its ability to cross the blood-brain barrier, allowing it to act directly on the central nervous system. Additionally, it has a long half-life, which makes it suitable for long-term experiments. However, one limitation of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is its potential for abuse and dependence, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet. One area of interest is its potential use in the treatment of anxiety disorders and PTSD. Additionally, more research is needed to understand its mechanism of action and its effects on different neurotransmitters. Furthermore, the potential for abuse and dependence of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet needs to be further explored to determine its safety for long-term use.
Conclusion
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is a synthetic compound that has gained popularity among researchers due to its unique properties and potential therapeutic applications. It acts as a selective agonist of the GABAB receptor, leading to anxiolytic and nootropic effects. While it has several advantages for lab experiments, its potential for abuse and dependence needs to be further explored. There are several future directions for research on 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet, including its potential use in the treatment of anxiety disorders and PTSD.
Synthesis Methods
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet is synthesized by the reaction of 4-fluorobenzyl chloride with 4-piperidone, followed by the reduction of the resulting N-(4-fluorobenzyl)-4-piperidone with sodium borohydride. The final step involves the reaction of N-(4-fluorobenzyl)-4-piperidinecarboxamide with oxalic acid to form the oxalate salt of 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet.
Scientific Research Applications
1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been the subject of several studies due to its potential therapeutic applications. It has been shown to have anxiolytic, nootropic, and antidepressant effects. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, insomnia, and post-traumatic stress disorder (PTSD). Additionally, 1-(4-fluorobenzyl)-N-(1-phenylethyl)-4-piperidinecarboxamide oxalatet has been shown to improve cognitive function and memory retention.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O.C2H2O4/c1-16(18-5-3-2-4-6-18)23-21(25)19-11-13-24(14-12-19)15-17-7-9-20(22)10-8-17;3-1(4)2(5)6/h2-10,16,19H,11-15H2,1H3,(H,23,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRYCDSKXYOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B6100475.png)

![7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6100486.png)
![methyl 1-[2-hydroxy-3-(3-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6100493.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6100498.png)
![ethyl 1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6100511.png)

![7-(4-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6100524.png)
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6100525.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6100527.png)

![methyl [2-[(4-ethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6100541.png)
![1-[5-(4-chlorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6100545.png)
